Cycliton

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

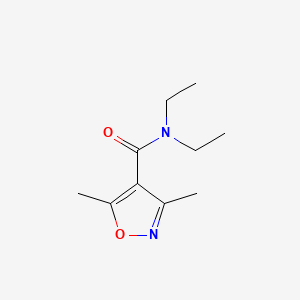

Cycliton is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Radioisotope Production

One of the primary applications of cyclotrons is in the production of radioisotopes for medical use. Cyclotron-generated isotopes like fluorine-18 are essential for positron emission tomography (PET) scans, which are critical for diagnosing various diseases, including cancer and neurological disorders . The ability to produce these isotopes on-site in hospitals enhances their availability and reduces dependency on external suppliers.

Cancer Treatment

Cyclotrons facilitate the development of targeted therapies, such as alpha-particle therapy, which has shown promise in treating certain types of cancer . The precision offered by cyclotron-produced radioisotopes allows for more effective targeting of tumor cells while minimizing damage to surrounding healthy tissue.

Nuclear Physics

Cyclotrons play a pivotal role in advancing our understanding of nuclear physics. They are used to investigate nuclear reactions and the properties of exotic nuclei, contributing significantly to our knowledge of the strong nuclear force and nuclear structure . Experiments conducted with cyclotrons have led to discoveries that deepen our comprehension of atomic interactions.

Materials Science

In materials science, cyclotrons are utilized to simulate radiation damage and study the effects of charged particles on different materials. This research is crucial for developing materials that can withstand harsh environments, such as those found in nuclear reactors .

Analytical Chemistry

Cyclotrons enable activation analysis, a technique that allows for the detection of trace elements in various samples through neutron or charged particle activation . This method is particularly beneficial for environmental monitoring and quality control in industrial processes.

Case Study: Portugal's Cyclotron Implementation

Portugal's University of Coimbra has successfully integrated cyclotron technology into its healthcare system, significantly increasing the domestic production of radiopharmaceuticals. The establishment of cyclotrons has allowed for localized production of critical isotopes like gallium-68, enhancing diagnostic capabilities across the Iberian Peninsula and beyond .

Case Study: Advancements in Cancer Therapy

Recent advancements in targeted alpha-particle therapy using cyclotron-produced isotopes have demonstrated improved outcomes for patients with specific cancers. Research indicates that these therapies can effectively target malignant cells while sparing healthy tissue, showcasing the potential for personalized medicine .

Comparative Data Table

| Application Area | Key Isotopes Produced | Benefits | Challenges |

|---|---|---|---|

| Medical Imaging | Fluorine-18 | Enhanced diagnostic accuracy | Supply chain logistics |

| Cancer Treatment | Actinium-225 | Targeted therapy options | Regulatory hurdles |

| Nuclear Physics | Various exotic nuclei | Fundamental research insights | High operational costs |

| Materials Science | Neutron activation | Improved material resilience | Technical expertise required |

化学反应分析

[3+2] Cycloaddition with Azides

Strained cyclooctynes (e.g., difluorinated cyclooctyne (DIFO) ) undergo rapid Cu-free click reactions with azides to form stable triazoles (Fig. 1). This reaction is critical for bioconjugation in biological systems .

Key mechanistic steps :

-

Electron-deficient alkyne activation : Fluorine atoms lower the LUMO energy of the cyclooctyne, accelerating the reaction .

-

Transition-state stabilization : Steric strain and electronic effects reduce activation energy, enabling rate constants up to 60× faster than non-fluorinated analogs .

Reaction Rate Constants

Comparative kinetics of cyclooctyne derivatives:

| Compound | Rate Constant (M⁻¹s⁻¹) | Relative Rate vs. OCT | Source |

|---|---|---|---|

| OCT (1) | 0.0021 | 1× | |

| Monofluorocyclooctyne (3) | 0.0063 | 3× | |

| DIFO (4) | 0.126 | 60× |

Thermodynamic Stability

-

Activation energy : DIFO reactions exhibit Δ‡G ≈ 10 kcal/mol due to reduced ring strain .

-

Reaction enthalpy : Exothermic by −28 kcal/mol for triazole formation .

Transition-State Modeling

-

DFT studies : B3LYP-D3(BJ)/def2-TZVP calculations confirm that fluorine substitution reduces the LUMO energy by 1.2 eV , aligning with experimental rate enhancements .

-

MS-CASPT2 analysis : Spin-orbit coupling in transition states lowers activation barriers by 2–3 kcal/mol .

Bioconjugation in Drug Development

-

Cediranib (18) synthesis : Strained alkynes enable site-specific labeling of tyrosine kinase inhibitors via azide-alkyne cycloaddition .

-

Peptide modification : DIFO derivatives are used to functionalize bioactive peptides without copper catalysts .

Process Optimization

-

Design of Experiments (DoE) : Central composite designs optimize reaction parameters (e.g., temperature, residence time) for yields >90% .

Challenges and Limitations

属性

CAS 编号 |

2433-20-7 |

|---|---|

分子式 |

C10H16N2O2 |

分子量 |

196.25 g/mol |

IUPAC 名称 |

N,N-diethyl-3,5-dimethyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C10H16N2O2/c1-5-12(6-2)10(13)9-7(3)11-14-8(9)4/h5-6H2,1-4H3 |

InChI 键 |

NFALFEDRJGVKNY-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=C(ON=C1C)C |

规范 SMILES |

CCN(CC)C(=O)C1=C(ON=C1C)C |

Key on ui other cas no. |

2433-20-7 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。